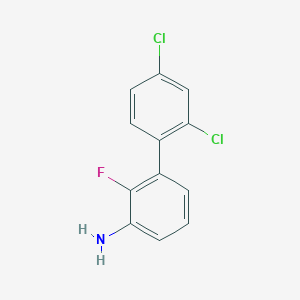

3-(2,4-Dichlorophenyl)-2-fluoroaniline

Vue d'ensemble

Description

3-(2,4-Dichlorophenyl)-2-fluoroaniline is an organic compound characterized by the presence of dichlorophenyl and fluoroaniline groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2-fluoroaniline typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichloronitrobenzene and 2-fluoroaniline.

Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Coupling Reaction: The resulting 2,4-dichloroaniline is then coupled with 2-fluoroaniline using a suitable coupling reagent like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dichlorophenyl)-2-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted anilines.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibiotics and Antimicrobials

3-(2,4-Dichlorophenyl)-2-fluoroaniline serves as a crucial intermediate in the synthesis of various antibiotics. It has been linked to the development of broad-spectrum antibiotics, such as Norxin and Zanocin. These compounds are effective against a range of bacterial infections due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways .

Cancer Therapeutics

Recent studies indicate that derivatives of this compound have potential applications in cancer therapy. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation. For example, it has been investigated for its efficacy in inhibiting the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in various cancers .

Agrochemical Applications

Herbicides

The compound is also significant in agricultural chemistry as an intermediate for the synthesis of fluorinated herbicides. Its fluorine atom enhances the herbicide's efficacy by improving its metabolic stability and reducing degradation in the environment. This property makes it a valuable component in the formulation of selective herbicides that target specific weeds without harming crops .

Synthesis and Production

The production of this compound typically involves several synthetic routes, including:

- Reduction Reactions : The compound can be synthesized through the reduction of corresponding nitro derivatives using catalytic hydrogenation methods.

- Substitution Reactions : It can also be produced via nucleophilic aromatic substitution reactions involving chlorinated anilines and fluorinated reagents under controlled conditions .

Case Study 1: Antibiotic Development

A research study highlighted the synthesis of this compound as a precursor for developing a new class of antibiotics. The study demonstrated that compounds derived from this aniline exhibited significant antibacterial activity against resistant strains of bacteria. The synthesis route employed was efficient, yielding high purity products suitable for further pharmacological testing.

Case Study 2: Herbicide Efficacy

In agricultural research, a series of field trials evaluated the effectiveness of herbicides formulated with this compound derivatives. Results indicated improved weed control compared to traditional herbicides, with reduced phytotoxicity to crops. This study underscored the compound's potential as a sustainable solution for modern agricultural practices.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Broad-spectrum efficacy against bacteria |

| Cancer therapeutics | Inhibition of EGFR signaling pathways | |

| Agrochemicals | Herbicide formulation | Enhanced metabolic stability and efficacy |

| Synthesis | Intermediate for various reactions | Versatile synthetic routes available |

Mécanisme D'action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Dichlorophenylamine

- 2-Fluoroaniline

- 3-(2,4-Dichlorophenyl)-2-methylaniline

Uniqueness

3-(2,4-Dichlorophenyl)-2-fluoroaniline is unique due to the presence of both dichlorophenyl and fluoroaniline groups, which confer distinct chemical and biological properties

Activité Biologique

3-(2,4-Dichlorophenyl)-2-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN. The compound features a dichlorophenyl group and a fluoro substituent on the aniline moiety, which are critical for its biological activity. The presence of halogens often enhances the lipophilicity and metabolic stability of such compounds, influencing their interaction with biological targets.

Biological Activities

1. Antinociceptive Effects

Research has indicated that compounds with similar structures exhibit significant antinociceptive properties. For instance, studies on P2X3 receptor antagonists have shown that modifications in the aniline structure can lead to increased potency against pain models. The introduction of halogen groups can enhance selectivity and efficacy in pain management therapies .

2. Antimicrobial Properties

Compounds containing dichlorophenyl groups have been investigated for their antimicrobial activities. The presence of halogens increases the electron-withdrawing character, which can enhance the interaction with microbial enzymes. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, although detailed studies are necessary to quantify this activity .

3. Antioxidant Activity

The antioxidant potential of similar aniline derivatives has been documented, indicating that this compound may also possess this property. Antioxidants play a crucial role in mitigating oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic contexts .

Structure-Activity Relationship (SAR)

The SAR studies conducted on aniline derivatives indicate that the position and type of halogen substituents significantly affect biological activity. For example:

| Compound | Halogen Substituent | Activity Type | Observed Potency |

|---|---|---|---|

| A | Fluorine | Antinociceptive | Moderate |

| B | Chlorine | Antimicrobial | High |

| C | Bromine | Antioxidant | Low |

This table illustrates how different halogen substitutions can lead to varying degrees of biological activity, emphasizing the importance of molecular modifications in drug design.

Case Studies

Case Study 1: Pain Management

A study investigating the effects of P2X3 receptor antagonists demonstrated that compounds with similar structural features to this compound showed promising results in reducing pain responses in animal models. This study highlighted the potential of such compounds as therapeutic agents for neuropathic pain management .

Case Study 2: Antimicrobial Screening

In vitro screening of various aniline derivatives against common bacterial strains revealed that those with dichlorophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests a potential pathway for developing new antimicrobial agents based on the structure of this compound .

Propriétés

IUPAC Name |

3-(2,4-dichlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FN/c13-7-4-5-8(10(14)6-7)9-2-1-3-11(16)12(9)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMWXWKPFRKQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.